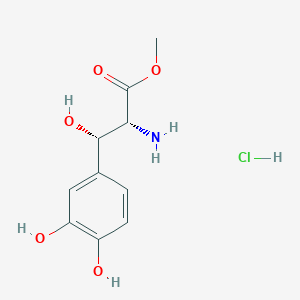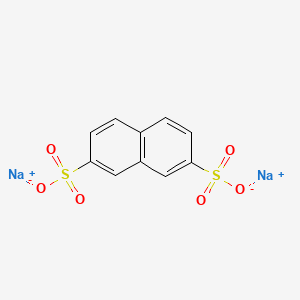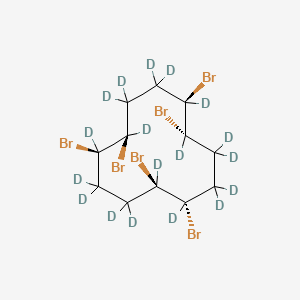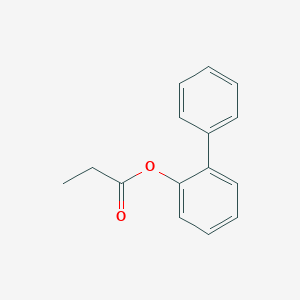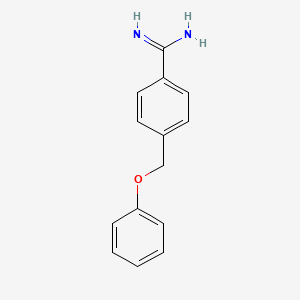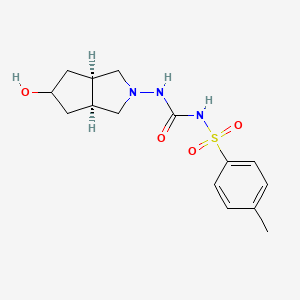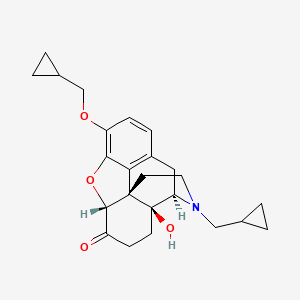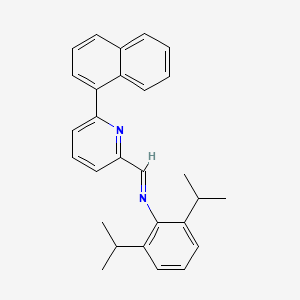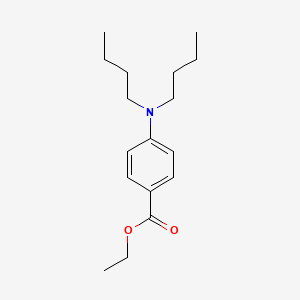
Ethyl 4-(dibutylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(dibutylamino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to the benzoic acid moiety, with a dibutylamino substituent at the para position. This compound is known for its applications in various fields, including organic synthesis and photoinitiation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(dibutylamino)benzoate typically involves the esterification of 4-(dibutylamino)benzoic acid with ethanol in the presence of a catalyst. A common method includes the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and advanced separation techniques can further optimize the production process, ensuring high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-(dibutylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 4-(dibutylamino)benzoate has several scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions, particularly in the curing of UV-sensitive resins and coatings.
Biology: The compound can be used in cell encapsulation studies and other biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of UV-curing inks and coatings, as well as in the manufacture of various organic materials.
作用機序
The mechanism of action of ethyl 4-(dibutylamino)benzoate as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of unsaturated monomers, resulting in the formation of cross-linked polymer networks. The molecular targets include the double bonds in the monomers, and the pathways involve radical chain reactions.
類似化合物との比較
Similar Compounds
- Ethyl 4-(dimethylamino)benzoate
- Ethyl 4-(methylamino)benzoate
- Ethyl 4-(butylamino)benzoate
Uniqueness
Ethyl 4-(dibutylamino)benzoate is unique due to its specific dibutylamino substituent, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications in photoinitiation and organic synthesis.
特性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
ethyl 4-(dibutylamino)benzoate |
InChI |
InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)16-11-9-15(10-12-16)17(19)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
InChIキー |
NWNKZQUQSOUYQX-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


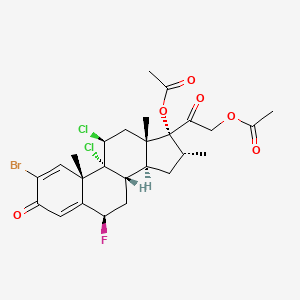
![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
